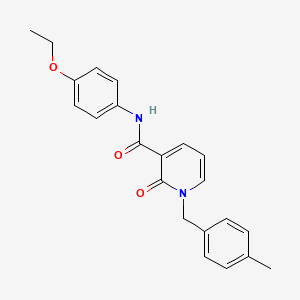

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

The synthesis of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar compounds to N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, nifedipine and amlodipine are well-known dihydropyridine derivatives used as calcium channel blockers in the treatment of hypertension.

This compound is unique due to its specific substituents, which may confer distinct biological activities and potential therapeutic applications.

Activité Biologique

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives. This class of compounds has been widely studied for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Met kinase, which is implicated in various cancers. The modulation of kinase activity can lead to reduced tumor growth and improved therapeutic outcomes .

- Antitumor Effects : Research indicates that related dihydropyridine derivatives exhibit significant antitumor properties. For instance, one study demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration of a similar compound .

- Epigenetic Modulation : Some dihydropyridine derivatives have shown the ability to influence epigenetic regulators such as EZH2, which plays a crucial role in transcriptional silencing and is associated with poor prognosis in malignancies .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

Antitumor Activity

A notable study focused on the antitumor efficacy of a closely related compound in a xenograft model. The compound was administered at a dosage of 160 mg/kg twice daily, resulting in robust antitumor effects . This suggests that this compound may exhibit similar efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile is crucial for assessing the viability of any therapeutic agent. The compound's solubility and stability are essential for its bioavailability and effectiveness in clinical settings. Improvements in aqueous solubility have been noted with modifications to the chemical structure, enhancing its potential for further development .

Case Studies

Several case studies have documented the effects of dihydropyridine derivatives on cancer models:

- GTL-16 Gastric Carcinoma Model : In this study, an analogue demonstrated complete tumor stasis, indicating strong antitumor activity attributed to kinase inhibition .

- Karpas-422 Xenograft Model : Another analogue showed significant tumor reduction and was advanced into Phase I clinical trials due to its favorable safety profile and efficacy .

Data Table: Biological Activities of Dihydropyridine Derivatives

| Compound Name | Activity Type | Model Used | Dosage | Outcome |

|---|---|---|---|---|

| Analogue 10 | Antitumor | GTL-16 | 160 mg/kg BID | Complete tumor stasis |

| CPI-1205 | Antitumor | Karpas-422 | 160 mg/kg BID | Significant tumor reduction |

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-27-19-12-10-18(11-13-19)23-21(25)20-5-4-14-24(22(20)26)15-17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHANFNLISINBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.